B026, a p300/CBP Inhibitor: A Technical Guide to its Mechanism of Action
B026, a p300/CBP Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The homologous histone acetyltransferases (HATs) p300 (also known as EP300) and CREB-binding protein (CBP) are critical transcriptional co-activators that play a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, most notably cancer, making them attractive therapeutic targets.[2] B026 is a potent and selective small-molecule inhibitor of the HAT activity of p300 and CBP.[3][4] This technical guide provides an in-depth overview of the mechanism of action of B026, including its quantitative inhibitory profile, its impact on key signaling pathways, and detailed methodologies for the key experiments used to characterize its activity.
Core Mechanism of Action: Inhibition of Histone Acetyltransferase Activity
B026 exerts its biological effects through the direct inhibition of the histone acetyltransferase (HAT) domain of p300 and CBP.[2][3] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the lysine residues of histone and non-histone proteins.[1] This acetylation is a key epigenetic modification that neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure and generally promoting gene transcription.[5] By inhibiting this process, B026 effectively represses the expression of a variety of genes, including key oncogenes, thereby impeding cancer cell growth and survival.[6][7]
B026 is a highly potent inhibitor, demonstrating low nanomolar efficacy against both p300 and CBP. It also exhibits high selectivity for p300/CBP over other HAT family members.[2][8]
Quantitative Inhibitory Profile of B026
The inhibitory potency of B026 has been quantified through enzymatic assays, with the following IC50 values reported:
| Target Enzyme | IC50 Value (nM) |
| p300 | 1.8 |
| CBP | 9.5 |
| Data sourced from multiple studies.[3][4][9][10] |
B026 has been shown to be approximately 30-fold more potent than the well-characterized p300/CBP inhibitor, A485.[2][8]
Impact on Key Signaling Pathways
The inhibition of p300/CBP by B026 has profound effects on several critical signaling pathways that are frequently dysregulated in cancer.
MYC Oncogene Downregulation
A primary mechanism of B026's anti-cancer activity is the downregulation of the MYC oncogene.[6][7] p300/CBP are known to be recruited to super-enhancer regions that drive the expression of key oncogenes like MYC.[3] By inhibiting p300/CBP HAT activity, B026 leads to a decrease in histone acetylation (specifically H3K27Ac) at these super-enhancers, resulting in the transcriptional repression of MYC.[6] This has been observed in various cancer cell lines, including acute myeloid leukemia (AML).[6][7]
Caption: B026 inhibits p300/CBP, reducing H3K27Ac at super-enhancers and downregulating MYC expression.
Androgen Receptor (AR) Signaling in Prostate Cancer
In androgen receptor-positive (AR+) prostate cancer, p300/CBP act as co-activators for the androgen receptor.[2][8] B026 has demonstrated potent anti-proliferative activity in AR+ prostate cancer cell lines by inhibiting the transcriptional activity of the androgen receptor.[3]
Modulation of p53, NF-κB, and Wnt/β-catenin Pathways
p300/CBP are versatile co-activators involved in numerous signaling pathways:
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p53 Signaling: p300/CBP acetylate the tumor suppressor p53, which enhances its stability and transcriptional activity, leading to cell cycle arrest and apoptosis.[8]
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NF-κB Signaling: By acetylating components of the NF-κB pathway, such as p65/RelA, p300/CBP enhance its DNA-binding and transcriptional activity, promoting cell survival and proliferation.[8]
-
Wnt/β-catenin Signaling: p300/CBP are crucial for β-catenin-mediated transcription. Inhibition of this interaction can suppress tumorigenesis driven by dysregulated Wnt signaling.[8]
The inhibitory action of B026 on p300/CBP is expected to modulate these pathways, contributing to its broad anti-cancer effects.
Caption: B026 inhibits p300/CBP, thereby modulating multiple cancer-related signaling pathways.
Detailed Experimental Protocols
The characterization of B026 involves several key experimental methodologies. Below are detailed protocols for these assays.
p300/CBP Histone Acetyltransferase (HAT) Enzymatic Assay
This assay is fundamental for determining the direct inhibitory effect of B026 on p300 and CBP enzymatic activity and for calculating IC50 values. A common method is a radioactive filter-binding assay.
Materials:
-
Recombinant human p300 or CBP enzyme
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Histone H3 or H4 peptide substrate
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[³H]-Acetyl-CoA (radiolabeled acetyl coenzyme A)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
B026 compound at various concentrations
-
P81 phosphocellulose filter paper
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the p300 or CBP enzyme.
-
Add B026 at a range of concentrations to the reaction mixture. Include a DMSO control (vehicle).
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding [³H]-Acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter paper multiple times (e.g., 3 times for 5 minutes each) with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.
-
Dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of B026 relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a radioactive p300/CBP HAT enzymatic assay.
Cellular Proliferation Assay
To assess the anti-proliferative effects of B026 on cancer cells, a variety of cell viability assays can be employed, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cancer cell lines (e.g., MV-4-11 for AML, LNCaP for prostate cancer)
-
Complete cell culture medium
-
96-well clear-bottom white plates
-
B026 compound at various concentrations
-
CellTiter-Glo® Reagent
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of B026. Include a DMSO-treated control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration of B026 relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Western Blotting for Histone H3 Lysine 27 Acetylation (H3K27Ac)
This experiment is crucial to confirm that B026 inhibits the HAT activity of p300/CBP within cells, leading to a reduction in histone acetylation.
Materials:
-
Cancer cells treated with B026
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27Ac and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat cells with various concentrations of B026 for a specific duration (e.g., 6-24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27Ac antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities to determine the dose-dependent effect of B026 on H3K27Ac levels.
In Vivo Efficacy in Xenograft Models
B026 has demonstrated significant anti-tumor activity in preclinical animal models.[3] A typical xenograft study to evaluate the in vivo efficacy of B026 is conducted as follows:
Protocol Outline:
-
Human cancer cells (e.g., MV-4-11) are subcutaneously implanted into immunodeficient mice (e.g., BALB/c nude mice).
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and B026 treatment groups.
-
B026 is administered orally (p.o.) or via intravenous (i.v.) injection at specified doses and schedules (e.g., daily for 28 days).[3]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker analysis like H3K27Ac levels).
-
The anti-tumor efficacy is typically expressed as Tumor Growth Inhibition (TGI). For instance, B026 has been reported to achieve a TGI of 75.0% at 50 mg/kg and 85.7% at 100 mg/kg in a mouse model.[3]
Conclusion
B026 is a highly potent and selective inhibitor of the p300/CBP histone acetyltransferases. Its mechanism of action involves the direct inhibition of HAT activity, leading to the downregulation of key oncogenic signaling pathways, most notably MYC expression. B026 has demonstrated robust anti-proliferative effects in various cancer cell lines and significant anti-tumor efficacy in in vivo models. The detailed experimental protocols provided in this guide serve as a resource for researchers investigating the therapeutic potential of p300/CBP inhibitors. Further preclinical and clinical investigations of B026 are warranted to fully elucidate its potential as a novel anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellcentric.com [cellcentric.com]
- 5. biocompare.com [biocompare.com]
- 6. Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone H3 lysine 27 acetylation is altered in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
